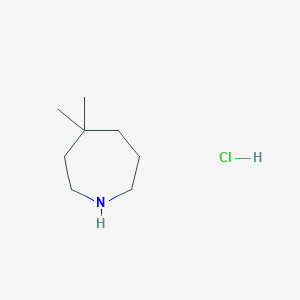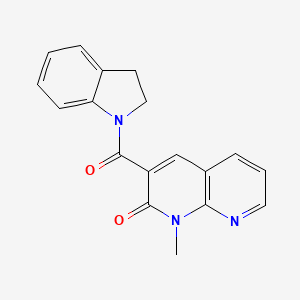![molecular formula C11H13N3O4 B2558654 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 453557-63-6](/img/structure/B2558654.png)
6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a highly specialized compound of interest in various scientific fields. Its structure suggests potential uses in medicinal chemistry, material science, and organic synthesis. The compound's intricate arrangement makes it a subject of various research efforts aimed at understanding and exploiting its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione typically involves multiple steps, including the formation of key intermediates through various reaction pathways. Initial steps may involve the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the dimethylamino group under controlled conditions. Organic solvents and catalysts play significant roles in each step to ensure the desired configuration and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve cost-effectiveness and scalability. This involves the use of batch or continuous flow reactors, ensuring precise temperature control, and employing automated systems for the addition of reagents. Purification techniques like crystallization, chromatography, or distillation are essential to obtain the pure final product.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione participates in various types of reactions:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: : Reduction reactions may involve hydride donors such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Halides, alkylating agents, and other nucleophiles in solvents like dichloromethane, toluene, or ethanol.
Major Products
The reactions of this compound produce various derivatives, depending on the reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable building block for synthesizing more complex molecules. It serves as a precursor in various organic reactions and can be used to introduce functional groups into target molecules.
Biology and Medicine
The biological activity of 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is of significant interest
Industry
Industrially, this compound finds use in the development of new materials with specialized properties. Its potential to form stable complexes and undergo specific reactions makes it a candidate for advanced materials science research.
Mechanism of Action
The mechanism by which 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione exerts its effects is multifaceted. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. This interaction can modulate the activity of these targets, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-[(Dimethylamino)methylidene]-1,3-dimethyluracil
6-[(Dimethylamino)methylidene]-1,3-dimethylthymine
6-[(Dimethylamino)methylidene]-1,3-dimethylcytosine
Unique Characteristics
Compared to its analogs, 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione exhibits unique electronic and steric properties due to the furo[2,3-d]pyrimidine core. This structural distinctiveness imparts specific reactivity and potential biological activity that differentiates it from similar compounds.
Conclusion
This compound is a compound of notable interest due to its complex structure and diverse reactivity. Its preparation, reactions, and applications span multiple scientific disciplines, making it a versatile and valuable molecule for ongoing research and industrial applications.
Properties
IUPAC Name |
(6E)-6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCPDLJCMIRSHH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)/C(=C\N(C)C)/O2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2558572.png)
![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2558575.png)
![methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2558576.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2558581.png)

![N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide](/img/structure/B2558586.png)


![4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2558589.png)
![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
